cystodytin G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-N-[2-methoxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C23H21N3O3/c1-4-13(2)23(28)25-12-19(29-3)16-11-18(27)22-20-15(9-10-24-22)14-7-5-6-8-17(14)26-21(16)20/h4-11,19H,12H2,1-3H3,(H,25,28)/b13-4+ |
InChI Key |
JVXRZQHXFSTRRG-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |
Canonical SMILES |
CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |
Origin of Product |
United States |
Isolation and Purification Methodologies for Cystodytin G
Strategies for Marine Organism Collection and Specimen Preparation
The journey to isolate cystodytin G begins with the careful collection of the source organism, the marine ascidian Cystodytes sp. These colonial tunicates are typically found in specific marine environments and are often collected manually by scuba diving. earthlinepublishers.com For instance, the specimen of Cystodytes sp. that yielded this compound was collected at a depth of 6 meters off the coast of Senegal. earthlinepublishers.com
Post-collection handling is a critical step to prevent the degradation of sensitive secondary metabolites. The standard procedure involves the immediate freezing of the freshly collected tunicate biomass. earthlinepublishers.com This rapid preservation ensures the chemical integrity of the compounds before they can be processed in the laboratory. An alternative method used for other members of the Cystodytes genus is lyophilization, or freeze-drying, which removes water from the specimen to yield a dry powder, similarly preserving the chemical constituents. mdpi.com
Biomass Extraction Techniques
Extraction is the process of separating the desired natural products from the raw biological material. nih.gov For pyridoacridine alkaloids like this compound, this is achieved through solvent extraction, where the preserved tunicate biomass is treated with specific organic solvents to dissolve the target compounds. researchgate.netlifeasible.com
The choice of solvent is dictated by the polarity and solubility of the target alkaloids. lifeasible.com In the specific isolation of this compound, a sequential extraction protocol was employed. The tunicate biomass was first extracted multiple times with ethanol (B145695) (EtOH), followed by further extraction with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). researchgate.net This combination of solvents with varying polarities ensures a comprehensive extraction of a wide range of metabolites, including the cystodytins. nih.gov The resulting solutions are then combined and concentrated under reduced pressure to yield a crude extract, which serves as the starting material for the purification process. earthlinepublishers.comresearchgate.net
| Extraction Parameter | Description | Source(s) |
| Source Organism | Cystodytes sp. (Tunicate) | researchgate.net, earthlinepublishers.com |
| Initial Solvent | Ethanol (EtOH) | researchgate.net |
| Secondary Solvent | Dichloromethane:Methanol (CH₂Cl₂:MeOH, 1:1 v/v) | researchgate.net |
| Process | Sequential solvent extraction of the biomass. | researchgate.net |
| Output | Combined crude extract for chromatographic purification. | earthlinepublishers.com |
Chromatographic Separation and Purification Protocols
The crude extract obtained from the tunicate is a complex mixture of numerous compounds. nih.gov Isolating pure this compound requires several sequential chromatographic steps, each separating the components based on different physicochemical properties such as polarity and molecular size. wikipedia.org This multi-step process is essential for achieving the high purity required for structural elucidation and biological testing. nih.gov
The initial purification step for the crude extract containing this compound typically involves adsorption chromatography, most commonly over a silica (B1680970) gel stationary phase. earthlinepublishers.commdpi.com This technique separates compounds based on their differential adsorption to the solid stationary phase and solubility in the mobile phase. cmfri.org.in In the reported isolation, the crude extract was subjected to Vacuum Liquid Chromatography (VLC) on silica gel. earthlinepublishers.com The separation was achieved by using a gradient elution, starting with a highly polar solvent system (like water:methanol) and gradually moving to less polar systems (like dichloromethane:methanol), effectively separating the extract into several fractions of decreasing polarity. earthlinepublishers.com
Fractions obtained from the initial adsorption chromatography step are further purified using size exclusion chromatography. nih.gov Sephadex LH-20 is a common stationary phase for this purpose in natural product isolation. nih.govscielo.br This method separates molecules based on their size; smaller molecules enter the pores of the chromatographic medium and are eluted later, while larger molecules pass through more quickly. cmfri.org.in The fractions from the silica gel column that contained the target compounds, including this compound, were further fractionated over a Sephadex LH-20 column to remove impurities of different molecular sizes. earthlinepublishers.com
The final and most powerful purification step is High-Performance Liquid Chromatography (HPLC). researchgate.net This high-resolution technique is indispensable for separating structurally similar compounds, such as the various cystodytin analogues present in the enriched fractions. researchgate.netresearchgate.net For the isolation of this compound, semi-preparative reversed-phase HPLC (RP-HPLC) was used. researchgate.net This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. atdbio.com The use of HPLC was the definitive step that yielded pure this compound (identified as compound 5 in the study) from a mixture that also contained other known metabolites like arnoamine C, styelsamine C, and cystodytins B and E. researchgate.net
| Chromatography Step | Technique | Stationary Phase | Principle of Separation | Purpose in this compound Isolation | Source(s) |
| 1 | Vacuum Liquid Chromatography (VLC) | Silica Gel | Adsorption (Polarity) | Initial fractionation of crude extract. | cmfri.org.in, earthlinepublishers.com |
| 2 | Column Chromatography | Sephadex LH-20 | Size Exclusion | Further purification of silica gel fractions. | nih.gov, earthlinepublishers.com |
| 3 | Semi-preparative HPLC | Reversed-Phase (e.g., C18) | Partition (Hydrophobicity) | Final purification to yield pure this compound. | researchgate.net, researchgate.net |
High-Performance Liquid Chromatography (HPLC) Techniques
Reversed-Phase HPLC
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective purification and concentration of analytes from a complex mixture. sigmaaldrich.com It is often employed as a preliminary clean-up step before HPLC analysis. earthlinepublishers.com The principle involves partitioning a compound between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent). sigmaaldrich.com
For the isolation of this compound, a reversed-phase C18 SPE cartridge is used. earthlinepublishers.com The process involves several key steps:
Extraction & Adsorption: An initial extract of the tunicate specimen is mixed with RP C18 silica gel and evaporated to dryness. earthlinepublishers.com This material is then loaded onto a C18 SPE cartridge. earthlinepublishers.com
Conditioning: The cartridge is pre-conditioned to activate the stationary phase. earthlinepublishers.com
Washing (Desalting): The loaded cartridge is washed with water to remove highly polar impurities, such as salts, which pass through the cartridge while the more hydrophobic compounds, including this compound, are retained. earthlinepublishers.com
Elution: The analyte of interest, this compound, is then eluted from the cartridge using a less polar solvent or solvent mixture, in this case, a 1:1 mixture of methanol and dichloromethane. earthlinepublishers.com This eluate, now enriched with the target compound and free from many impurities, is collected for further purification by HPLC. earthlinepublishers.com
Table 2: Solid Phase Extraction Protocol for this compound
| Step | Procedure | Purpose | Source |
|---|---|---|---|
| Sorbent | Phenomenex Strata C18 SPE Cartridge (2 g) | To retain hydrophobic analytes. | earthlinepublishers.com |
| Loading | Dried extract from 5g of specimen mixed with 1g of RP C18 silica gel. | To introduce the sample to the sorbent. | earthlinepublishers.com |
| Wash | 10 mL of H₂O | Desalting and removal of polar impurities. | earthlinepublishers.com |
| Elution | 10 mL of MeOH/CH₂Cl₂ (1:1, v/v) | To recover the retained analytes of interest. | earthlinepublishers.com |
Challenges in Metabolite Quantity from Natural Sources and Strategies for Optimization
A significant bottleneck in the development of marine-derived natural products like this compound is the challenge of obtaining sufficient quantities for research and potential therapeutic applications. mdpi.commdpi.com
Key Challenges:
Low Abundance: Many bioactive secondary metabolites are produced in very small amounts by the source organism. mdpi.com Pyridoacridine alkaloids are often obtained in minute yields from their natural tunicate or sponge hosts. mdpi.com
Supply Issues: Harvesting organisms from the marine environment raises ecological and sustainability concerns, and the supply can be unreliable due to geographical or seasonal variations. mdpi.com
Cultivation Difficulties: Many marine invertebrates, and particularly their symbiotic microorganisms which are often the true producers of the metabolites, are difficult or impossible to culture in a laboratory setting. mdpi.comsemanticscholar.org When cultivation is possible, the artificial conditions may not trigger the expression of the genes responsible for producing the desired compound. semanticscholar.org
Strategies for Optimization: To overcome these challenges, researchers are exploring a variety of optimization strategies:
Culture Condition Optimization: For microbial sources, systematically altering culture parameters such as media components (carbon and nitrogen sources), pH, and temperature can significantly enhance metabolite production. rsc.orgnih.gov The "One Strain Many Compounds" (OSMAC) approach involves varying cultivation conditions to activate silent biosynthetic gene clusters. semanticscholar.org
Co-culture: Mimicking the natural microbial environment by growing two or more different microorganisms together can induce the production of novel or higher quantities of secondary metabolites as a result of microbial competition and communication. semanticscholar.org
Precursor Feeding: Supplying the culture medium with biosynthetic precursors—the basic building blocks of the target metabolite—can boost the final yield by overcoming limitations in the organism's own precursor synthesis pathways. nih.gov
Metabolic and Genetic Engineering: Advances in systems biology and genetic tools allow for the rational engineering of production strains. rsc.orgfrontiersin.org This can involve overexpressing positive regulatory genes, deleting competing metabolic pathways, or transferring the entire biosynthetic gene cluster into a more robust and easily cultivable host organism for heterologous expression. rsc.org
Table 3: Summary of Challenges and Optimization Strategies
| Category | Details | Source(s) |
|---|---|---|
| Challenges | Low natural abundance of the compound. | mdpi.commdpi.com |
| Ecological and supply issues with harvesting source organisms. | mdpi.com | |
| Difficulty in laboratory cultivation of source organisms or their symbionts. | semanticscholar.org | |
| Optimization Strategies | Optimization of fermentation/culture conditions (OSMAC). | semanticscholar.orgnih.gov |
| Co-culturing with other microorganisms to induce gene expression. | semanticscholar.org | |
| Feeding of biosynthetic precursors to the culture. | nih.gov | |
| Metabolic engineering and heterologous expression of biosynthetic genes. | rsc.orgfrontiersin.org |
Biosynthesis of Cystodytin G and Pyridoacridine Alkaloids
Proposed Biosynthetic Pathways and Precursor Incorporation
The biosynthesis of the pyridoacridine core is a subject of ongoing investigation, with several plausible pathways proposed based on precursor feeding experiments and biomimetic synthesis studies.
Role of Amino Acids in Core Skeleton Formation
The fundamental building blocks for the pyridoacridine skeleton are believed to be derived from common amino acids. Extensive research points to tryptophan and dopamine (B1211576) as key precursors for many pyridoacridine alkaloids. nih.govresearchgate.net It is hypothesized that tryptophan undergoes oxidative cleavage to form kynuramine (B1673886) , a crucial intermediate in the biosynthetic cascade. beilstein-journals.orgebi.ac.uk
A proposed biosynthetic route involves the condensation of kynuramine with a dopamine-derived unit to construct the characteristic polycyclic framework. researchgate.netnih.gov For instance, the biomimetic synthesis of styelsamine B, a related pyridoacridine, was achieved through the reaction of kynuramine dihydrobromide with N-acetyldopamine. ub.edu This reaction supports the proposed roles of these amino acid derivatives in the formation of the core structure. Styelsamine D is considered a central intermediate in the biogenesis of a large number of pyridoacridine alkaloids. researchgate.netnih.govmdpi.com
The biosynthesis of sulfur-containing pyridoacridines is thought to involve the incorporation of cysteine alongside tryptophan and dopamine. researchgate.net
Key Enzymatic Steps and Biochemical Transformations
The assembly of the complex pyridoacridine structure from simple amino acid precursors necessitates a series of precise enzymatic transformations. While the specific enzymes involved are largely yet to be identified, key biochemical reactions have been proposed and, in some cases, demonstrated through biomimetic syntheses.
Oxidative Cleavage: A critical initial step is the oxidative cleavage of the indole (B1671886) ring of tryptophan to yield kynuramine. nih.gov This transformation is a known metabolic process, and enzymes like tryptophan 2,3-dioxygenase catalyze this type of reaction in other biological systems. youtube.com
Oxidative Cyclization and Coupling: The core annulation of the pyridoacridine skeleton is believed to proceed through oxidative cyclization and coupling reactions. nih.govacs.org Biomimetic syntheses have successfully employed cerium(III)-catalyzed oxidative coupling of kynuramine with various partners, including ynones and functionalized dopamine analogs, to construct the polycyclic system. nih.govnih.govacs.org Silver (I) oxide has also been used as an oxidant in these biomimetic approaches to facilitate the coupling of kynuramine and N-acyldopamine derivatives. nih.gov These reactions often proceed through a cascade mechanism, rapidly assembling the complex ring system. ub.edu
Acylation and Other Modifications: Further structural diversity among pyridoacridine alkaloids is achieved through additional enzymatic modifications such as acylation. ub.edu The N-acyl group in many of these alkaloids, for example, is likely introduced through the action of an acyltransferase enzyme.
Investigation of Biosynthetic Origins: Host Organism vs. Symbiotic Microorganisms
A compelling question in the study of marine natural products is whether the host organism or its associated microbial symbionts are the true producers. Pyridoacridine alkaloids have been isolated from a wide range of unrelated marine invertebrates, including sponges, ascidians, and mollusks, which suggests the possibility of a microbial origin. nih.gov The wide taxonomic distribution could indicate that symbiotic bacteria, which are passed between these hosts, are responsible for their production. researchgate.net
However, definitive evidence remains elusive, and there are arguments supporting host biosynthesis as well. Cellular localization studies have provided some clues. For example, in the sponge Oceanapia sagittaria, the pyridoacridine dercitamide was found to be localized within sponge spherulous cells, not in the associated bacteria. umn.eduekb.egresearchgate.net This suggests that, in this case, the sponge itself is the likely producer or at least sequesters the compounds in specific cells. ekb.eg Conversely, other studies have pointed to the localization of bioactive compounds within microbial symbionts in other sponge species. ekb.egresearchgate.net It is plausible that the biosynthetic origin of pyridoacridine alkaloids varies depending on the host organism and its specific symbiotic community. It is also possible that the genetic pathways for pyridoacridine biosynthesis have been conserved evolutionarily across different marine phyla.
Cellular and Subcellular Localization of Biosynthetic Processes
Investigating the specific cells and subcellular compartments involved in biosynthesis can provide strong evidence for the producing organism. In the Palauan sponge Oceanapia sagittaria, localization studies using techniques like epifluorescence microscopy revealed that the pyridoacridine alkaloid dercitamide is concentrated in specific sponge cells known as spherulous cells. umn.eduresearchgate.net These cells contained osmiophilic, membrane-bound inclusions where the alkaloid was stored. researchgate.net This specific localization within the host's cells, rather than in associated microorganisms, points towards the sponge as the producer.
Potential for Biosynthetic Pathway Engineering and Production Enhancement
Understanding the biosynthetic pathway of cystodytin G and related alkaloids opens up possibilities for harnessing this machinery for enhanced production. The "supply problem" is a common challenge with marine natural products, where the compounds are often present in very small quantities in their natural source. flvc.org
Biosynthetic Pathway Engineering: By identifying the genes and enzymes responsible for pyridoacridine biosynthesis, it may be possible to transfer the entire pathway into a heterologous host, such as Escherichia coli or yeast, that can be easily cultured and scaled up. biorxiv.org This synthetic biology approach would allow for a sustainable and controlled production of these valuable compounds. biorxiv.org Engineering the pathway could also involve modifying enzymes to accept different substrates, leading to the creation of novel, non-natural pyridoacridine analogs with potentially improved biological activities. biorxiv.orgoup.com
Production Enhancement: Even without a complete understanding of the genetic pathway, production can sometimes be enhanced by optimizing culture conditions of the producing organism (if culturable) or its symbionts. For microbial producers, manipulating the fermentation media and conditions can significantly increase yields. If the host organism is the producer, aquaculture or cell culture techniques could be explored, although these are often more challenging for marine invertebrates.
The development of efficient total syntheses, inspired by the proposed biosynthetic pathways (biomimetic synthesis), also provides a viable alternative for producing these complex molecules and their analogs. researchgate.netnih.govauckland.ac.nzacs.orgresearchgate.net
Chemical Synthesis Strategies for Cystodytin G and Analogues
Total Synthesis Approaches
The total synthesis of cystodytins, including cystodytin G, has been achieved through various innovative routes. These approaches often focus on the construction of the core pyrido[4,3,2-mn]acridine scaffold, which is a common structural motif among this class of compounds. mdpi.com
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials. ub.eduicj-e.org For this compound, a common retrosynthetic strategy involves disconnecting the tetracyclic framework into more manageable building blocks.
A key disconnection often occurs at the junction of the quinone and the pyridine (B92270) rings. This leads to precursors such as a functionalized dopamine (B1211576) derivative and a kynuramine-type intermediate. researchgate.netauckland.ac.nz This approach is inspired by the proposed biosynthetic pathway of these alkaloids. beilstein-journals.org The general retrosynthetic plan simplifies the complex target into recognizable and accessible synthons. ub.edu
Development of Novel Synthetic Methodologies
The pursuit of efficient syntheses of this compound and its analogues has spurred the development of new synthetic methods. One notable advancement is the use of palladium-catalyzed cascade reactions to construct spirocyclized oxindoles and indolenines, which can serve as key intermediates. researchgate.net While not directly applied to this compound in the provided context, these methodologies highlight the ongoing innovation in the field of alkaloid synthesis. Another area of development involves the use of modern chemical reaction optimization techniques, which employ algorithms and high-throughput experimentation to improve reaction outcomes in a more efficient manner than traditional methods. whiterose.ac.uk
Biomimetic Synthetic Routes and Their Efficiency
Biomimetic synthesis attempts to mimic the natural biosynthetic pathways of a target molecule. This approach has been particularly successful in the synthesis of this compound and its relatives. researchgate.netauckland.ac.nz The core of this strategy often revolves around an oxidative coupling reaction that joins a dopamine derivative with a kynuramine (B1673886) fragment, mirroring the proposed biological formation of the pyridoacridine skeleton. mdpi.comauckland.ac.nz
A pivotal step in many biomimetic syntheses of cystodytin analogues is the oxidative coupling of a catechol-containing fragment with an aminophenol derivative. nih.gov This reaction is often facilitated by reagents like silver oxide (Ag₂O) and sometimes catalyzed by cerium(III) chloride (CeCl₃). researchgate.netnih.gov This method, first reported in the synthesis of styelsamine B, has been adapted for the preparation of a variety of cystodytin analogues. mdpi.com The efficiency of this coupling can be influenced by the specific substrates and reaction conditions employed.
Stereoselective and Enantioselective Synthesis
This compound possesses a stereocenter at the C-12 position. earthlinepublishers.com Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining the natural product. Stereoselective synthesis aims to produce a specific stereoisomer in a higher amount than others. saskoer.ca In the context of this compound, this involves introducing the chiral center in a controlled manner.
Enantioselective synthesis, a subset of stereoselective synthesis, focuses on producing a single enantiomer. ethz.ch This can be achieved using chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.chkth.se For this compound and its analogues with a chiral center, achieving high enantioselectivity is a key challenge and a hallmark of a sophisticated synthesis. nih.gov The absolute configuration of the C-12 stereocenter in related compounds has been determined using techniques like electronic circular dichroism (ECD) spectroscopy. earthlinepublishers.com
Reaction Optimization and Yield Enhancement
Optimizing reaction conditions is a critical aspect of developing a viable synthetic route. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the desired product. whiterose.ac.uk For the synthesis of cystodytin analogues, optimization efforts have focused on key steps like the oxidative coupling reaction. auckland.ac.nz
Modern approaches to reaction optimization are moving beyond the traditional one-factor-at-a-time (OFAT) method. whiterose.ac.uk Techniques like Design of Experiments (DoE) and Bayesian optimization are being employed to more efficiently explore the reaction space and identify optimal conditions. whiterose.ac.ukucla.edunih.gov These methods use statistical models and algorithms to guide the selection of experiments, leading to faster and more reliable optimization. nih.govrsc.org For instance, in the synthesis of styelsamine B, a close analogue of the cystodytins, optimization of the oxidative coupling conditions led to a significant improvement in yield. auckland.ac.nz
Semisynthesis and Divergent Synthesis of Analogues
The exploration of this compound analogues has been significantly advanced through semisynthetic and divergent synthetic strategies, primarily leveraging a biomimetic approach. This core strategy revolves around the oxidative coupling of kynuramine with functionalized dopamine analogues, which provides a versatile platform for generating a diverse library of related compounds.
A key biomimetic method, first reported in the synthesis of styelsamine B, has been adapted for producing a series of N-14 sidechain substituted analogues of both styelsamine and cystodytin alkaloids. mdpi.comresearchgate.net The foundational step of this strategy involves a cerium(III) chloride-catalyzed oxidative coupling of kynuramine with various functionalized dopamine analogues in the presence of silver oxide. researchgate.netnih.gov This reaction yields the corresponding styelsamine-type pyridoacridines. nih.gov
Subsequent oxidation of these styelsamine analogues, typically with one equivalent of silver oxide in bicarbonate-buffered methanol (B129727), affords the desired cystodytin-type pyridoacridin-4-one structures. researchgate.netnih.gov This two-step process allows for a divergent approach, where a common intermediate (the styelsamine analogue) can be used to generate a variety of cystodytin analogues. The yields for the initial coupling to form styelsamine analogues range from 6% to 20%, while the subsequent oxidation to cystodytins has been reported with yields between 13% and 79%. nih.gov
This biomimetic pathway has been optimized to improve yields and explore diversification. For instance, the synthesis of styelsamine B was optimized to achieve a 63% yield. auckland.ac.nz Furthermore, the reaction of N-acetyl dopamine and kynuramine with silver oxide in methanol has been shown to produce cystodytin J and cystodytin K. auckland.ac.nz
The power of this divergent strategy lies in its ability to quickly generate a library of compounds from a common starting point. mdpi.com By varying the functional groups on the dopamine precursor, a wide array of analogues with different N-14 sidechains can be synthesized and evaluated for their biological activities. mdpi.comresearchgate.net This approach has been instrumental in exploring the structure-activity relationships within the cystodytin family. mdpi.com
Considerations for Scale-Up in Laboratory and Industrial Production
While the biomimetic and divergent synthetic strategies have proven effective for the laboratory-scale synthesis of this compound and its analogues for research and evaluation purposes, scaling up production for potential preclinical or industrial applications presents a distinct set of challenges. Currently, there is a lack of specific published information detailing the large-scale synthesis of this compound. However, general principles of chemical process scale-up can be applied to anticipate the potential hurdles.
A primary consideration for scaling up the existing biomimetic route is the cost and efficiency of the reagents. The use of silver oxide as an oxidant in both the initial coupling and the subsequent oxidation steps is a significant concern for large-scale production due to its high cost. researchgate.netnih.gov Identifying a more economical and environmentally benign oxidizing agent would be a critical step in developing a commercially viable process.
Furthermore, the reported yields for the initial coupling reaction to form the styelsamine precursors are relatively low (6-20%). nih.gov While acceptable for creating a diverse library of compounds on a small scale, these yields would need to be significantly improved for efficient large-scale production. This would involve a thorough optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst loading.
The purification of the final products and intermediates is another critical aspect of scale-up. Chromatographic purification methods, which are commonly used in laboratory settings, can be cumbersome and expensive to implement on an industrial scale. auckland.ac.nz The development of robust crystallization or extraction procedures would be necessary to ensure the high purity of the final compound in a cost-effective manner.
General considerations for scaling up chemical syntheses include:
Process Safety: A thorough evaluation of the reaction's thermal properties and potential hazards is essential to ensure safe operation at a larger scale.
Environmental Impact: The development of a "greener" synthesis that reduces waste and utilizes less hazardous materials is a key goal in modern chemical manufacturing. selvita.com
Ultimately, transitioning from a laboratory-scale synthesis to industrial production would likely require a significant process development effort. This could involve redesigning the synthetic route to avoid expensive reagents and problematic steps, as well as extensive optimization of the existing procedures to maximize yield, purity, and efficiency. selvita.com The aquaculture of the tunicate source organisms has been explored for other marine natural products but is often not economically viable for providing a consistent drug supply. mdpi.com Therefore, a robust and scalable synthetic or semi-synthetic process remains a crucial objective for the future development of this compound.
Biological Activity and Mechanistic Investigations of Cystodytin G
Molecular Mechanisms of Action
The marine alkaloid cystodytin G, a member of the pyridoacridine class of compounds, has been the subject of various studies to elucidate its biological activities and the underlying molecular mechanisms. These investigations have revealed its interactions with nucleic acids and its ability to inhibit specific enzymes, suggesting multiple pathways through which it exerts its cellular effects.
Nucleic Acid Interaction Mechanisms
This compound's biological activity is significantly attributed to its interaction with DNA. This interaction involves both the intercalation between base pairs and the subsequent impact on enzymes that process DNA.
Pyridoacridine alkaloids, including this compound, are known to bind to DNA primarily through intercalation, a process where the planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. irb.hrgatech.edumdpi.com This insertion leads to structural distortions in the DNA, such as unwinding and extension of the DNA chain, which can interfere with the function of DNA-associated proteins like polymerases and topoisomerases. irb.hr
Studies on a series of cystodytin analogues have shown that they generally exhibit lower binding affinity for DNA compared to the related styelsamine analogues. nih.govresearchgate.net The DNA binding affinity can be quantified using methods like the ethidium (B1194527) bromide displacement assay, which measures the concentration of the compound required to displace 50% of the fluorescent dye ethidium bromide from DNA (C₅₀ value). mdpi.com For instance, cystodytin J, a related compound, showed enhanced DNA binding affinity with the addition of a small amount of DMSO to improve its solubility. nih.gov The apparent binding constant (Kapp) is another measure used to quantify the strength of this interaction. mdpi.comnih.gov While specific Kapp values for this compound are not detailed in the provided results, the general trend for cystodytins points to a moderate interaction with DNA. nih.govresearchgate.net
Table 1: DNA Binding Affinity of Selected Pyridoacridine Alkaloids This table is interactive. Click on the headers to sort the data.
| Compound | C₅₀ (µM) nih.gov | Apparent Binding Constant (Kapp) (×10⁶ M⁻¹) nih.gov |
|---|---|---|
| Styelsamine B | 0.50 ± 0.02 | 5.33 |
| Styelsamine D | 0.73 ± 0.02 | 3.64 |
| Cystodytin J | Data not available | Kdisp 54 μM mdpi.com |
Lower C₅₀ and higher Kapp values indicate stronger DNA binding affinity.
A significant consequence of DNA intercalation by pyridoacridine alkaloids is the inhibition of topoisomerase II (Topo II). nih.gov Topo II is a crucial enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA segment, which is essential for processes like DNA replication and chromosome segregation. mdpi.commdpi.com By intercalating into the DNA, compounds like this compound can stabilize the "cleavable complex," which is an intermediate stage where Topo II is covalently bound to the cleaved DNA. frontiersin.org This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell death pathways. mdpi.comfrontiersin.org
The ability of various pyridoacridine alkaloids to inhibit the catalytic activity of Topo II, specifically its function in decatenating kinetoplast DNA (kDNA), has been shown to correlate with their cytotoxic effects. nih.gov This suggests that the disruption of Topo II function is a primary mechanism behind the antiproliferative properties of these compounds. nih.gov The inhibition of DNA and RNA synthesis with little effect on protein synthesis is also consistent with the actions of a DNA intercalator and Topo II inhibitor. nih.gov
DNA Intercalation and Binding Affinity Studies
Enzyme Inhibition Profiles
Beyond its interaction with DNA and related enzymes, this compound has been investigated for its ability to inhibit other key cellular enzymes.
Computational studies have identified this compound as a potential inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.govnih.govaaup.edu POP is known to cleave small peptides and has been linked to the aggregation of alpha-synuclein. nih.govclinmedjournals.org
Molecular docking simulations have provided insights into the binding interactions between this compound and the active site of POP. researchgate.net These studies revealed that this compound can form hydrogen bonds with key residues in the enzyme's active site, such as Cys255 and Tyr473. researchgate.net Specifically, it was shown to form two hydrogen bonds with Cys255 and one with Tyr473. researchgate.net However, unlike some other potent POP inhibitors, this compound did not demonstrate interactions with the active site residue Ala594. nih.gov Molecular dynamics simulations also indicated that while this compound largely remained in the active site, it exhibited a slight drift compared to other more stable inhibitors. researchgate.net Despite this, its identification as a putative lead compound suggests that it warrants further investigation for its POP inhibitory potential. nih.govaaup.eduresearchgate.net
Table 2: Predicted Intermolecular Interactions of this compound with Prolyl Oligopeptidase (POP) This table is interactive. Click on the headers to sort the data.
| Interacting Residue | Type of Interaction |
|---|---|
| Cys255 | Hydrogen Bond (x2) researchgate.net |
| Tyr473 | Hydrogen Bond (x1) researchgate.net |
| Other active site residues (excluding Ala594) | van der Waals interactions nih.gov |
The broader class of pyridoacridine alkaloids has been associated with the modulation of calcium ion channels and Ca²⁺-releasing activities. unipa.it Some related compounds have been shown to induce Ca²⁺ release from the sarcoplasmic reticulum. dokumen.pub While direct evidence specifically detailing this compound's effect on calcium channels is not present in the provided search results, the activity of structurally similar compounds suggests this as a potential area for its biological effects. The modulation of N-type calcium channels by G-proteins is a well-established mechanism in neurotransmission, and various marine toxins are known to target ion channels. nih.govnih.govfrontiersin.orgfrontiersin.org Given the structural similarities within the pyridoacridine family, it is plausible that this compound could also influence calcium signaling pathways, although this requires direct experimental confirmation.
Prolyl Oligopeptidase (POP) Inhibition and Binding Interactions
Influence on Cellular Signaling Pathways (e.g., Mitochondrial Oxidative Phosphorylation, DNA Damage Response, Oxidative Stress)
The biological activities of pyridoacridine alkaloids, including this compound, are often linked to their interactions with fundamental cellular processes. While direct, specific research on this compound's effect on each of these pathways can be limited, the activities of the broader pyridoacridine class provide significant insights. Their mechanisms of cytotoxicity are frequently attributed to DNA binding and the generation of reactive oxygen species (ROS), which in turn can trigger the DNA damage response (DDR) and impact mitochondrial functions.
Mitochondrial Oxidative Phosphorylation: Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in eukaryotic cells and takes place within the mitochondria. wikipedia.orgmdpi.com While studies specifically detailing the direct interaction of this compound with the OXPHOS machinery are not extensively documented, the compound's class is known to induce cytotoxicity. This cytotoxicity can indirectly affect mitochondrial integrity and function. For instance, cellular damage and the induction of oxidative stress can lead to mitochondrial dysfunction, a key element in apoptotic pathways. nih.govnih.gov
DNA Damage Response: A primary mechanism of action for many pyridoacridine alkaloids is their function as DNA intercalators, where they insert themselves between the base pairs of the DNA double helix. mdpi.com This physical disruption constitutes a form of DNA damage, which activates the cell's sophisticated DNA Damage Response (DDR) network. nih.govnih.gov The DDR is a complex signaling cascade that senses DNA lesions, halts the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is too severe to be corrected. nih.govmdpi.com It has been noted that cystodytins can perturb the DNA damage response, suggesting this pathway is a key mediator of their biological effects. semanticscholar.org The cytotoxicity of these alkaloids is often correlated with their ability to bind DNA, although this relationship can be compound-specific. mdpi.com
Oxidative Stress: Pyridoacridines have been reported to produce reactive oxygen species (ROS), leading to a state of oxidative stress within the cell. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize them with antioxidant defenses. nih.govmdpi.com Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and activating stress-related signaling pathways like the p53 and Keap1-Nrf2 pathways. nih.govmdpi.com This ROS production represents another significant mechanism through which this compound may exert its biological activity.
| Signaling Pathway | General Effect of Pyridoacridines (including Cystodytins) | Underlying Mechanism | Key Cellular Outcome |
|---|---|---|---|
| DNA Damage Response (DDR) | Activation of the DDR pathway. semanticscholar.org | Intercalation into DNA, causing structural damage. mdpi.com | Cell cycle arrest, initiation of DNA repair, or apoptosis. nih.gov |
| Oxidative Stress | Induction of reactive oxygen species (ROS). | Disruption of normal cellular redox balance. nih.gov | Damage to macromolecules, activation of stress signaling pathways. mdpi.com |
| Mitochondrial Oxidative Phosphorylation | Indirectly impacted via cytotoxicity and oxidative stress. | Downstream consequence of broader cellular damage. nih.gov | Potential disruption of ATP production and induction of mitochondrially-mediated apoptosis. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity. By synthesizing and evaluating analogues, researchers can identify key structural features responsible for potency and selectivity, guiding the development of new therapeutic agents. nih.gov
Research into cystodytin analogues has revealed important correlations between their structure and antiproliferative activity. A significant study involved the synthesis of a series of analogues with modifications at the N-14 sidechain to evaluate their impact on cytotoxicity against human tumor cell lines. mdpi.comresearchgate.net
A key finding was that lipophilicity, measured as clogP, is a critical factor for cell-based antiproliferative activity. mdpi.comnih.gov The most potent activity was observed for analogues with a clogP value between 4.0 and 4.5. mdpi.comresearchgate.net Specifically, analogues featuring a 3-phenylpropanamide (B85529) sidechain were identified as the most potent growth inhibitors in the study. mdpi.comnih.gov For instance, the cystodytin analogue 41 (a 3-phenylpropanamide derivative) showed a potent NCI panel average GI50 of 0.32 μM. nih.gov In contrast, the natural product cystodytin J was found to be inactive in the same assays. nih.gov These findings highlight that modifications to the N-14 sidechain can dramatically influence the biological response, transforming an inactive or mildly active compound into a potent cytotoxic agent. mdpi.com
| Compound | N-14 Sidechain Modification | Reported Biological Activity (Antiproliferative) | Reference |
|---|---|---|---|
| Cystodytin J (10) | (CH₂)₂NHC(O)H (Formamide) | Considered inactive. | nih.gov |
| Analogue 41 | (CH₂)₂NHC(O)(CH₂)₂Ph (3-Phenylpropanamide) | Most active cystodytin analogue; NCI panel average GI₅₀ = 0.32 μM. | nih.gov |
| Cystodytin Analogue (1) | (CH₂)₂NH₂ (Aminoethyl) | Mildly active. | nih.gov |
| Cystodytin Analogue (39) | (CH₂)₂NHC(O)CH₃ (Acetamide) | Mildly active. | nih.gov |
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools in modern drug discovery for predicting and analyzing how a ligand interacts with its biological target. nih.govmdpi.com These approaches have been applied to this compound to explore its therapeutic potential.
In one study, computational screening identified this compound as a potential inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.gov Molecular docking was used to predict the binding affinity and mode of interaction of this compound within the active site of the POP enzyme. nih.govresearchgate.net Following docking, MD simulations were performed to evaluate the stability of the predicted this compound-POP complex over time. nih.gov The simulations indicated that while this compound largely remained at the active site, it exhibited a slight drift compared to other high-scoring compounds. researchgate.net Such computational studies are invaluable for prioritizing compounds for further experimental testing and for providing a molecular-level rationale for observed biological activities. nih.gov
Rational design uses the insights gained from SAR and computational studies to purposefully create new molecules with improved properties, such as enhanced potency or better selectivity for a specific target. mdpi.commdpi.com The SAR studies on cystodytin analogues serve as a prime example of this process.
The systematic modification of the N-14 sidechain was a rational approach to probe its importance for biological activity. mdpi.comresearchgate.net The discovery that 3-phenylpropanamide analogues exhibited significantly enhanced antiproliferative activity provides a clear directive for future design efforts. mdpi.comnih.gov This suggests that this particular sidechain or similar lipophilic, aromatic moieties may optimize interactions with the biological target or improve cellular uptake. This knowledge allows for the focused synthesis of new generations of cystodytin-based compounds, moving away from random screening towards the intelligent design of molecules with a higher probability of success as potential antitumor agents. mdpi.commdpi.com
Advanced Analytical Methodologies for Cystodytin G Research
Quantitative Analysis and Detection Techniques
Quantitative analysis is essential for determining the concentration of cystodytin G in various samples, from crude extracts of its source organism, the tunicate Cystodytes sp., to purified fractions. While detailed quantitative assays specifically for this compound are not extensively detailed in the literature, the principles of quantitative analysis are applied during its isolation and characterization using established chemical methods. byjus.com These methods focus on objective measurements and the statistical or numerical analysis of data. gradcoach.comcouchbase.com
Key techniques that can be employed or adapted for the quantification of this compound include:
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for separating components within a mixture. chromatographytoday.com When coupled with a suitable detector, such as a Photodiode Array (PDA) detector, HPLC can be used for quantification. The area under the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. A study on pyridoacridine alkaloids from Cystodytes sp. utilized an HPLC system with a PDA detector, which is a standard setup for quantitative work. researchgate.net
Mass Spectrometry (MS): While primarily used for structural elucidation and molecular weight determination, MS can be adapted for quantitative purposes. mdpi.com Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in conjunction with liquid chromatography (LC-MS) offer high sensitivity and selectivity for quantifying specific molecules in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another powerful method for determining the concentration of a compound without the need for an identical standard. By integrating the signals of the target molecule against a known concentration of an internal standard, the quantity of this compound can be accurately determined. mdpi.com
The choice of method depends on the purity of the sample, the required sensitivity, and the available instrumentation.
Table 1: Quantitative Analysis and Detection Techniques for this compound
| Technique | Principle | Application to this compound |
|---|---|---|
| High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) | Separates compounds based on their interaction with a stationary phase; PDA detector measures absorbance over a range of wavelengths, allowing for quantification based on peak area. chromatographytoday.com | Used in the separation and analysis of extracts containing this compound and other pyridoacridine alkaloids. researchgate.net |
| Quantitative Mass Spectrometry (e.g., LC-MS) | Separates ions based on their mass-to-charge ratio; quantification is achieved by measuring the intensity of specific ions corresponding to the target molecule. saspublishers.com | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound, a prerequisite for developing a quantitative MS assay. mdpi.comearthlinepublishers.com |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atoms; the area of a specific NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. mdpi.com | NMR data is fundamental to the structural elucidation of this compound and its analogues; the technique can be extended for precise quantitative measurements. researchgate.netmdpi.com |
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex natural product extracts. nih.gov They provide both separation of individual components and their structural identification in a single run. ijpsjournal.com The analysis of this compound and its congeners heavily relies on such methods.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique in natural product research. saspublishers.com It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. saapjournals.org In the study of pyridoacridine alkaloids from Cystodytes sp., researchers used an HPLC system coupled to mass spectrometry to identify known compounds like this compound and to characterize new ones. researchgate.netearthlinepublishers.com The use of tandem mass spectrometry (LC-MS-MS) can provide further structural details through fragmentation analysis. nih.govsaapjournals.org
Liquid Chromatography-Photodiode Array Detection (LC-PDA): This combination allows for the separation of compounds by LC while obtaining UV-Vis spectra for each component from the PDA detector. chromatographytoday.com This provides characteristic spectral information that can aid in the identification of classes of compounds, such as the highly conjugated pyridoacridine alkaloids, which are typically colored. earthlinepublishers.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Although technically more challenging, the online coupling of LC to NMR spectroscopy provides complete structural information for the separated compounds. saapjournals.org This technique is particularly useful for the unambiguous identification of novel compounds in a mixture without the need for prior isolation. ijpsjournal.com
Table 2: Hyphenated Techniques in this compound Research
| Hyphenated Technique | Separation Component | Spectroscopic Component | Information Gained | Reference |
|---|---|---|---|---|
| LC-PDA-MS | Waters Alliance 2695 HPLC System | Waters 996 Photodiode Array Detector, Thermo LCQ Advantage Mass Spectrometer | Retention time, UV-Vis spectrum, molecular weight, and fragmentation pattern. | researchgate.net |
| LC-HRMS | Liquid Chromatography | Bruker micrOTOF-QII Mass Spectrometer | Precise mass measurement for accurate molecular formula determination. | mdpi.com |
| LC-MS-MS | Liquid Chromatography | Tandem Mass Spectrometry | Molecular weight and detailed structural information from fragmentation patterns. | nih.govsaapjournals.org |
Integration of High-Throughput Screening and Analysis Platforms
High-Throughput Screening (HTS) is a process used in drug discovery to rapidly test thousands to millions of chemical, biochemical, or biological compounds for a specific activity. bmglabtech.com This approach is vital for assessing the therapeutic potential of natural products like this compound. HTS platforms integrate robotics, liquid handling devices, sensitive detectors (plate readers), and powerful data analysis software to automate the entire process. bmglabtech.com
The integration of HTS with advanced analytical platforms, such as high-throughput mass spectrometry, allows for unprecedented speed and detail in screening. genedata.com This enables not only the identification of "hits"—compounds that show a desired biological effect—but also their simultaneous chemical analysis. genedata.com For example, a screening study identified this compound as a putative lead compound against the enzyme prolyl oligopeptidase (POP). researchgate.net
Modern HTS platforms can screen large libraries of natural product extracts or pure compounds against various biological targets. anu.edu.aunih.gov The data generated is managed and analyzed by specialized software, which can perform quality control, calculate activity scores, and help identify promising candidates for further development. icgeb.org
Table 4: Components of an Integrated High-Throughput Screening Platform
| Component | Function | Example Technologies |
|---|---|---|
| Compound Libraries | Large collections of samples (e.g., natural product extracts, pure compounds) stored in microplates. bmglabtech.com | Libraries of marine natural products, synthetic analogues. |
| Robotics & Liquid Handling | Automate the transfer of liquids, preparation of assay plates, and addition of reagents. bmglabtech.com | Robotic arms, automated liquid handlers. |
| Detection Systems | Rapidly measure the output of the biological assay in a microplate format. bmglabtech.com | Microplate readers (measuring fluorescence, absorbance, luminescence), high-content imagers. |
| Analytical Integration | Directly couple screening results with chemical analysis for rapid hit identification. | High-Throughput Mass Spectrometry (e.g., Echo-MS®, rapifleX PharmaPulse®). genedata.com |
| Data Analysis Software | Process large datasets, perform quality control (e.g., Z' factor), and identify hits. genedata.comicgeb.org | Genedata Screener, MetaXpress, AcuityXpress. genedata.comicgeb.org |
Future Research Directions and Translational Outlook
Exploration of Novel Cystodytin Analogues and Undiscovered Metabolites
The vast chemical diversity of marine organisms suggests that many metabolites related to cystodytin G remain undiscovered. Ascidians, the source of cystodytins, are known to produce a wide array of pyridoacridine alkaloids, with different species and even different color morphs of the same species yielding distinct chemical profiles. nih.gov For instance, alongside the initially identified cystodytins A-C, subsequent investigations have led to the isolation of other analogues like cystodytins D-K from various tunicate species, including Cystodytes dellechiajei and Lissoclinum notti. tdx.catmdpi.comnih.gov
Future research should systematically explore different ascidian species, particularly from unexplored geographical locations, to isolate and characterize new cystodytin analogues. The discovery of compounds like shermilamine C and cystodytin J from a Fijian Cystodytes sp. highlights the potential of this approach. researchgate.net A "family tree" of pyridoacridine alkaloids can be a useful framework for predicting and targeting the discovery of novel, naturally occurring structures. acs.org This exploration is crucial as new analogues may possess improved potency, selectivity, or novel mechanisms of action compared to this compound. researchgate.net
Identification of New Biological Targets and Mechanisms of Action
While the ability of pyridoacridine alkaloids to intercalate DNA and inhibit topoisomerase II is a well-documented mechanism for their cytotoxic effects, a complete understanding of their biological interactions is far from complete. researchgate.netmdpi.com The complex signaling pathways within a cell present numerous potential targets for small molecules like this compound. Future research must move beyond the established mechanisms to identify novel protein targets and elucidate the full spectrum of their cellular effects.
Modern chemical biology approaches are essential for this purpose. nih.gov Techniques such as affinity chromatography using immobilized this compound as bait can help pull down and identify direct binding partners from cell lysates. Furthermore, phenotypic screening in various cell lines followed by target deconvolution can reveal unexpected activities and pathways modulated by the compound. For example, recent studies on the broader Cystodytes dellechiajei extracts have shown activity on innate immune system receptors like TREM2, suggesting that polycyclic alkaloids may have immunomodulatory roles yet to be fully explored. researchgate.net Identifying these new targets is critical for understanding potential therapeutic applications beyond cancer, and for explaining the full range of biological activities observed. semanticscholar.org
Strategies for Sustainable and Scalable Production of this compound
The reliance on harvesting marine invertebrates for natural products is a significant bottleneck for clinical development, posing a threat to marine ecosystems and yielding inconsistent supplies. Therefore, developing sustainable and scalable methods for producing this compound is a high-priority research area.
One promising avenue is the cultivation of the source organisms. Aquaculture of ascidians offers a renewable source of biomass under controlled conditions. noaa.gov Techniques for farming sponges and ascidians, for instance in mesh bags or on suspended rope lines, allow for regular harvesting without depleting wild populations. noaa.gov
Furthermore, marine cell culture represents a more controlled and potentially scalable production platform. noaa.gov Establishing stable cell lines from the tunicate Cystodytes dellechiajei or its symbiotic microorganisms, which are believed to be the true producers of many marine natural products, could provide a continuous and sustainable supply of this compound. nih.govmdpi.com Fish cell lines have already demonstrated their utility in various in vitro research applications, and similar progress in invertebrate cell culture is crucial. nih.govfrontiersin.orgifremer.fr Research is needed to optimize culture conditions—such as nutrients and growth factors—to stimulate the cells to grow, divide, and maximize the production of the target compound. noaa.gov
Biocatalysis and chemoenzymatic synthesis offer powerful and "green" alternatives to traditional chemical synthesis. biorxiv.orgeco-vector.com These methods utilize the high selectivity of enzymes to perform specific chemical transformations under mild conditions, often reducing the number of steps and the use of toxic reagents. biorxiv.orgmdpi.com
Future research should focus on identifying and engineering enzymes that can catalyze key steps in the biosynthesis of the this compound scaffold. nih.gov This could involve screening microbial libraries for novel biocatalysts or using directed evolution to tailor existing enzymes for specific reactions. Chemoenzymatic approaches, which combine the strengths of chemical synthesis with the precision of biocatalysis, could significantly shorten synthetic routes and improve yields. eco-vector.comnih.gov For instance, an enzyme could be used to create a key chiral intermediate, which is then elaborated through conventional organic chemistry to yield the final product.
Advances in Aquaculture and Cell Culture Technologies
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Natural Product Discovery and Pathway Elucidation
Omics technologies provide a holistic view of the molecular landscape of an organism and are powerful tools for natural product research. humanspecificresearch.orgnih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics can accelerate the discovery of new compounds and the elucidation of their biosynthetic pathways. frontiersin.orgnih.gov
In the context of this compound, metabolomic profiling of different Cystodytes species or morphs can rapidly identify new analogues and provide insights into chemodiversity. osti.gov By correlating metabolomic data with transcriptomic data (gene expression), researchers can identify the genes and gene clusters responsible for producing these alkaloids. osti.gov Proteomics can then be used to identify the specific enzymes (proteins) encoded by these genes and confirm their function in the biosynthetic pathway. frontiersin.org This integrated omics approach is essential for understanding how this compound is naturally produced and provides the genetic blueprint needed for biosynthetic engineering efforts in heterologous hosts. researchgate.net
Further Refinement of Computational Chemistry and Artificial Intelligence in Molecular Design
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties and interactions. alliedacademies.orgresearchgate.net These tools can significantly accelerate the design and optimization of new this compound analogues.
Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its known and potential biological targets, providing insights into the structural basis of its activity. alliedacademies.org This information can guide the rational design of new analogues with enhanced binding affinity and selectivity. AI and machine learning algorithms can be trained on existing data for pyridoacridine alkaloids to predict the biological activity and potential toxicity of novel, computationally designed structures before they are synthesized. researchgate.netmdpi.com This "in silico" screening allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. nih.govmdpi.com The synergistic use of these computational tools in a closed-loop, automated workflow holds immense promise for the future of therapeutic design based on the cystodytin scaffold. nih.govmdpi.com
Q & A
Q. What are the standard chromatographic techniques for isolating cystodytin G from Cystodytes sp., and how do solvent systems influence purity?
this compound is isolated via organic solvent extraction (e.g., methanol-dichloromethane) followed by vacuum liquid chromatography (VLC) and reversed-phase HPLC. Solvent polarity gradients are critical for separating structurally similar alkaloids. For instance, isocratic elution with acetonitrile-water mixtures optimizes resolution, as described in protocols for marine alkaloid isolation .
Q. How is NMR spectroscopy employed to determine the structure of this compound?
1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) identify key structural features, such as pyridine ring systems and substituent connectivity. For example, HMBC correlations between aromatic protons and carbonyl carbons confirm the alkaloid backbone. Spectral data are cross-referenced with published cystodytin analogs to validate assignments .
Q. What spectroscopic techniques are essential for characterizing new cystodytin analogs?
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NMR and electronic circular dichroism (ECD) determine stereochemistry. Optical rotation measurements and comparisons to literature data are critical for distinguishing known compounds like this compound from novel derivatives .
Q. What criteria guide marine specimen selection to maximize this compound yield?
Specimens should be collected from biodiverse marine habitats during peak metabolic activity seasons. Species identification via morphological and genetic markers ensures consistency. Ecological factors (e.g., symbiont presence) may influence alkaloid production .
Q. How do researchers address variability in this compound isolation reproducibility?
Standardized protocols for specimen preservation, solvent systems, and chromatographic parameters (e.g., column temperature, flow rate) minimize inter-lab variability. Raw data transparency, including HPLC chromatograms and NMR spectra, aids replication efforts .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound bioactivity between in vitro and in vivo studies?
Discrepancies may arise from bioavailability or metabolic differences. Orthogonal assays (e.g., cell-based vs. enzyme inhibition) and pharmacokinetic profiling (e.g., plasma stability tests) clarify mechanisms. Contradictory data should be analyzed using statistical models (ANOVA, regression) to identify confounding variables .
Q. How can uncertainties in the absolute configuration of this compound be addressed?
ECD spectroscopy combined with density functional theory (DFT) calculations predicts Cotton effects for stereoisomers. Experimental ECD spectra are compared to computed models to assign configurations at chiral centers (e.g., C-12 in this compound) .
Q. What statistical approaches analyze dose-response relationships in this compound bioactivity?
Non-linear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀ values. Bootstrap resampling or Bayesian methods quantify uncertainty. Meta-analyses of multiple studies require mixed-effects models to account for inter-experiment variability .
Q. How can researchers design experiments to elucidate this compound’s biosynthetic pathway?
Isotopic labeling (e.g., ¹³C-acetate feeding) tracks precursor incorporation. Genomic sequencing of Cystodytes sp. symbionts identifies putative biosynthetic gene clusters. Heterologous expression in model organisms (e.g., E. coli) tests pathway hypotheses .
Q. What methodologies correlate structural modifications of this compound with bioactivity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with targeted substitutions (e.g., esterification of hydroxyl groups). Computational docking predicts binding affinities to target proteins (e.g., kinase inhibitors). Bioassay-guided fractionation prioritizes active derivatives for further study .
Methodological Considerations
- Data Interpretation : Contradictory bioactivity results necessitate rigorous validation of assay conditions (e.g., cell line viability, solvent controls) .
- Ethical and Reproducibility Standards : Marine sampling must comply with Nagoya Protocol guidelines. Raw NMR and MS data should be archived in public repositories (e.g., Zenodo) .
- Literature Review : Use databases like SciFinder and Reaxys to compile bioactivity data, filtering for studies with validated analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
